Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI)

Description

Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI) is a sulfamide derivative modified with a 2-aminoethyl group and stabilized as a monohydrochloride salt. This compound is listed in commercial catalogs (e.g., AK Scientific) with 95% purity, indicating its use in research settings .

Its structural features—a sulfamide core and aminoethyl side chain—may confer unique reactivity or binding properties compared to other amines or sulfonamide derivatives.

Properties

IUPAC Name |

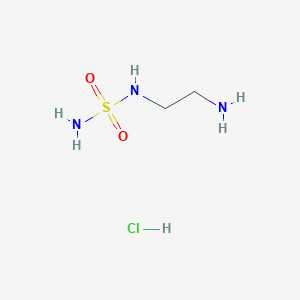

1-amino-2-(sulfamoylamino)ethane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9N3O2S.ClH/c3-1-2-5-8(4,6)7;/h5H,1-3H2,(H2,4,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNBTCQKYCWXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI) typically involves the reaction of sulfamide with 2-aminoethanol in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Chemical Reactions Analysis

Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Scientific Research Applications

Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI) has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI) with four related compounds based on functional groups, applications, and physicochemical properties:

Key Differences and Research Implications

Functional Group Diversity: The target compound’s sulfamide group distinguishes it from chloroethylamine (halogenated amine) or acridine derivatives (aromatic heterocycles). Sulfamides are less common in pharmaceuticals but are explored for their hydrogen-bonding capabilities, which may influence receptor binding . Compared to naphthalenesulfonamide derivatives, which often target enzymes (e.g., carbonic anhydrase), the aminoethyl-sulfamide structure may offer different selectivity profiles .

Salt Stability: All compared compounds are hydrochloride salts, enhancing solubility and shelf-life.

Research Applications: While 2-chloroethylamine monohydrochloride is a synthesis intermediate, the target compound and naphthalenesulfonamide derivatives are more likely used in bioassays or target-validation studies .

Critical Notes and Limitations

- Safety and Handling : Like other hydrochloride salts, this compound likely requires standard precautions for hygroscopic or irritant substances, though specific safety data are absent .

- Commercial Availability : The compound is listed by AK Scientific but lacks detailed supplier data, unlike the naphthalenesulfonamide derivative in .

Biological Activity

Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI) is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI) is characterized by the presence of a sulfonamide group attached to an aminoethyl chain. The chemical structure can be represented as follows:

where R represents the substituent on the sulfonamide group. The hydrochloride form indicates the presence of a chloride ion, enhancing solubility in aqueous solutions.

The biological activity of sulfonamides primarily involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation. Additionally, sulfonamides have been shown to exhibit anti-inflammatory properties and can modulate immune responses.

Antimicrobial Activity

Sulfamide compounds have demonstrated significant antimicrobial properties against a variety of pathogens. The following table summarizes some key findings regarding their antimicrobial efficacy:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Escherichia coli | 15-20 | 32-64 |

| Staphylococcus aureus | 18-25 | 16-32 |

| Pseudomonas aeruginosa | 12-15 | 64-128 |

These results indicate that sulfonamides can be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have explored the potential anticancer properties of sulfonamide derivatives. For instance, N4-substituted 4-(2-aminoethyl)benzenesulfonamides have shown promising inhibitory effects on human carbonic anhydrase isozymes, which are implicated in tumor progression. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Case Studies

- Synthesis and Biological Evaluation : A study conducted by Verma et al. synthesized various sulfonamide derivatives and evaluated their antibacterial activities. The compounds exhibited varying degrees of effectiveness against different bacterial strains, suggesting that structural modifications can enhance their bioactivity .

- Anticancer Potential : Research focusing on N4-substituted sulfonamides indicated that these compounds could inhibit tumor-associated carbonic anhydrases. This inhibition was associated with reduced cell proliferation and increased apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis showed that modifications at the amino or sulfonamide groups significantly influenced the biological activity of these compounds. For example, substituents that enhance hydrogen bonding were found to improve binding affinity to target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.